

N-piperidine Ibrutinib hydrochloride vs XMU-MP-3 noncovalent BTK inhibitor

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Molecular and Mechanism Overview

The table below summarizes the core characteristics of both inhibitors.

Feature	N-piperidine Ibrutinib hydrochloride	XMU-MP-3
Chemical Type	Reversible Ibrutinib derivative [1] [2]	Potent, selective, non-covalent BTK inhibitor [3] [4] [5]
Binding Mode	Reversible (exact mode not specified in search results) [1] [2]	Non-covalent, Type-II inhibitor [3] [5]
Key Molecular Weight	422.91 [1]	Information not provided in search results
Primary Research Application	Serves as a BTK ligand for synthesizing PROTAC degraders (e.g., SJF620) [2]	Tool compound and lead for drug development targeting ibrutinib-resistant C481S mutation [3] [5]

Experimental Efficacy and Selectivity

The following table compares the experimental performance and binding characteristics of the two inhibitors.

Aspect	N-piperidine Ibrutinib hydrochloride	XMU-MP-3
Biochemical Potency (IC50)	WT BTK: 51.0 nM; C481S BTK: 30.7 nM [1]	WT BTK: 10.7 nM; C481S BTK: 17.0 nM [2]
Cellular Anti-proliferative Activity	Information not provided in search results	BTK-Ba/F3 cells: IC50 of 11.4 nM [2]
Activity Against Resistance Mutations	Retains potency against C481S mutation [1]	Effectively inhibits C481S mutation <i>in vitro</i> and <i>in vivo</i> ; less potent against T474M gatekeeper mutation [3] [2] [5]
Binding Site	Information not provided in search results	Binds independently of C481; typical Type-II binding mode, stabilizing an inactive kinase conformation [3] [5]
Selectivity	Information not provided in search results	Reported as selective; negligible effects on parental Ba/F3 cells (IC50 >10 µM) [2]

Key Experimental Protocols

For your experimental work, here are the core methodologies used to generate the data for these inhibitors:

- **Biochemical Kinase Assays:** The half-maximal inhibitory concentration (IC50) values for BTK and its mutants (like C481S) are typically determined using **homogeneous time-resolved fluorescence (HTRF)** assays or other *in vitro* kinase inhibition assays that measure the compound's ability to inhibit BTK's enzymatic activity [3] [1].
- **Cell-Based Viability/Proliferation Assays:** Cellular potency is evaluated using assays like **MTS** [3]. These assays measure the inhibition of proliferation in BTK-dependent cell lines (e.g., BTK-transformed Ba/F3 cells) and human malignant B-cells (e.g., JeKo-1, Ramos) after 72-hour exposure to the compounds [3] [2].
- **Target Engagement & Signaling Analysis:** To confirm that the inhibitors directly target the BTK signaling pathway in cells, researchers analyze the **phosphorylation status of BTK** (at Y223 and

Y551) and its key downstream substrate, **PLC γ 2**, via western blotting. A dose-dependent inhibition of phosphorylation indicates effective target engagement [3] [2].

- **In Vivo Efficacy Models:** The *in vivo* efficacy of XMU-MP-3, for instance, was assessed in **tumour xenograft models** using immunodeficient **Nu/nu BALB/c mice** implanted with BTK-driven or ibrutinib-resistant BTK(C481S) cancer cells. Tumor volume and weight are monitored to evaluate the compound's anti-tumor activity [3] [4].

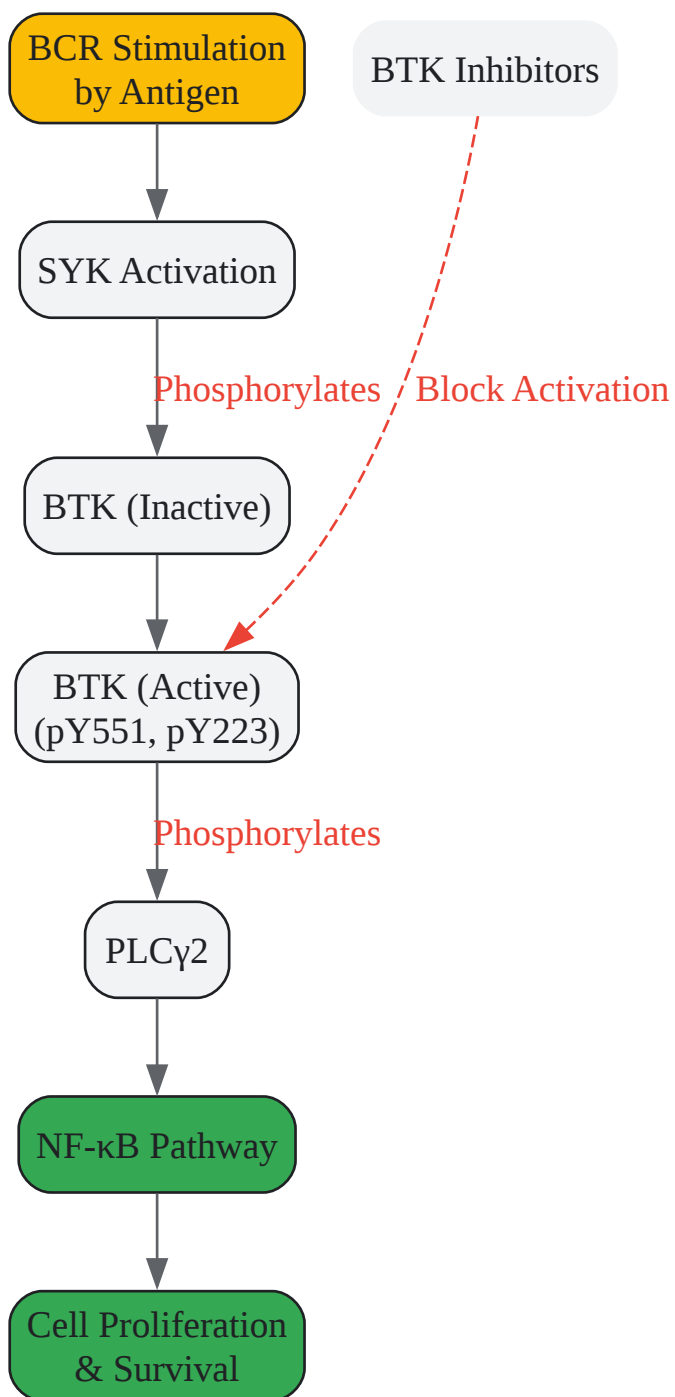
Research Applications and Implications

The distinct profiles of these inhibitors make them suitable for different research applications:

- **N-piperidine Ibrutinib hydrochloride:** Its primary utility lies in its role as a **reversible ligand for PROTAC development**. Its reversible binding and retained activity against C481S make it a valuable warhead for creating degraders that can target both wild-type and mutant BTK, offering an alternative strategy to inhibition [1] [2].
- **XMU-MP-3:** This compound serves as an excellent **tool compound for studying BTK signaling** and, more importantly, as a **lead structure for developing therapies aimed at overcoming ibrutinib resistance**, particularly that driven by the C481S mutation. Its non-covalent, Type-II mechanism provides a clear alternative to covalent inhibitors [3] [5].

BTK Signaling and Inhibitor Binding

To better understand the context of this research, the following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition.



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